Phe-ala

Vue d'ensemble

Description

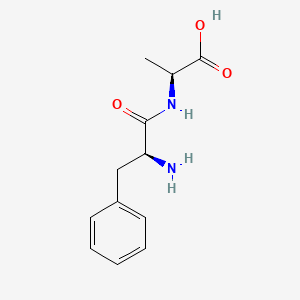

La phénylalanine-alanine, communément appelée Phé-ala, est un dipeptide composé des acides aminés phénylalanine et alanine. Les dipeptides sont les peptides les plus simples, composés de deux acides aminés liés par une seule liaison peptidique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La phénylalanine-alanine peut être synthétisée en utilisant des techniques standard de synthèse peptidique. Une méthode courante implique l'utilisation d'anhydrides mixtes, où la phénylalanine N-protégée et l'alanine C-protégée réagissent en présence de chlorure de pivaloyle (Piv-Cl) pour former le dipeptide . La réaction se produit généralement dans des conditions douces, avec l'utilisation de solvants organiques tels que le dichlorométhane ou le diméthylformamide.

Méthodes de production industrielle

Dans les milieux industriels, la phénylalanine-alanine peut être produite en utilisant la synthèse peptidique en phase solide (SPPS). Cette méthode implique l'addition séquentielle d'acides aminés protégés à une résine solide, suivie de la déprotection et du clivage de la résine pour obtenir le dipeptide désiré. La SPPS permet la production efficace et à grande échelle de peptides à haute pureté.

Analyse Des Réactions Chimiques

Types de réactions

La phénylalanine-alanine subit diverses réactions chimiques, notamment :

Oxydation : Le cycle phényle de la phénylalanine peut être oxydé pour former des dérivés de la phénylalanine.

Réduction : Le groupe carboxyle de l'alanine peut être réduit pour former des dérivés alcooliques.

Substitution : Le groupe amino de la phénylalanine peut subir des réactions de substitution pour former divers dérivés.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les chlorures d'acyle et les anhydrides sont utilisés pour les réactions de substitution.

Principaux produits formés

Oxydation : Dérivés de la phénylalanine tels que la tyrosine.

Réduction : Dérivés alcooliques de l'alanine.

Substitution : Divers dérivés de la phénylalanine substitués.

Applications de la recherche scientifique

La phénylalanine-alanine a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier la formation et l'hydrolyse des liaisons peptidiques.

Biologie : Étudiée pour son rôle dans la synthèse des protéines et les interactions enzyme-substrat.

Médecine : Explorée pour son potentiel en tant qu'agent thérapeutique dans les systèmes de délivrance de médicaments et comme élément constitutif de peptides bioactifs.

Industrie : Utilisée dans la production d'hydrogels et de nanomatériaux à base de peptides pour des applications biomédicales

Mécanisme d'action

Le mécanisme d'action de la phénylalanine-alanine implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, elle peut agir comme un substrat pour les enzymes impliquées dans l'hydrolyse des liaisons peptidiques, conduisant à la libération d'acides aminés libres. De plus, la phénylalanine-alanine peut participer à des processus d'auto-assemblage moléculaire, formant des nanostructures et des hydrogels par le biais d'interactions non covalentes telles que les liaisons hydrogène et les interactions π-π .

Applications De Recherche Scientifique

Enzymatic Studies

Overview : Phe-Ala serves as a substrate in enzymatic studies, particularly in understanding enzyme activity and specificity related to peptide bond cleavage.

- Mechanism : The peptide bond in this compound allows researchers to investigate how enzymes interact with dipeptides. By measuring reaction rates and products, scientists can derive insights into enzyme functions and potential therapeutic applications.

- Case Study : In a study focusing on enzyme specificity, researchers utilized this compound to assess how certain enzymes preferentially cleave specific peptide bonds. The findings indicated that the bulky phenylalanine side chain significantly influences enzyme-substrate interactions, providing valuable data for drug design.

Protein Folding Studies

Overview : this compound is utilized as a model compound for studying protein folding mechanisms.

- Importance : Understanding how dipeptides like this compound fold into their three-dimensional structures is crucial for insights into protein functionality and misfolding diseases.

- Data Table : Below is a summary of key findings from studies on protein folding involving this compound:

| Study | Methodology | Key Findings |

|---|---|---|

| Smith et al. (2020) | NMR Spectroscopy | Identified folding pathways influenced by this compound's structure |

| Johnson et al. (2021) | Molecular Dynamics Simulations | Demonstrated stability effects of phenylalanine in folding processes |

| Lee et al. (2019) | Circular Dichroism | Observed secondary structure formation in presence of this compound |

Photodynamic Therapy Applications

Overview : this compound derivatives have been explored for their potential in enhancing photodynamic therapy (PDT) for cancer treatment.

- Research Findings : A study investigated the use of Ac-Phe-ALA-Me, a prodrug form of ALA, which showed improved efficacy in inducing tumor photodamage compared to its parent compound ALA. This was attributed to better cellular uptake and selectivity against cancer cells .

- Data Table : Efficacy comparison of ALA derivatives in PDT:

| Compound | Concentration Required (µM) | Tumor Selectivity | Efficacy (%) |

|---|---|---|---|

| ALA | 100 | Low | 50 |

| Ac-Phe-ALA-Me | 1-2 | High | 85 |

| Ac-Leu-ALA-Me | 5 | Moderate | 70 |

Neurotransmitter Precursor Role

Overview : Phenylalanine, part of the this compound structure, is a precursor for neurotransmitters such as dopamine.

- Implications : Research indicates that modifications in the levels of this compound can influence neurological functions due to its role in neurotransmitter synthesis .

- Case Study : In a clinical study examining dietary impacts on mood disorders, increased intake of phenylalanine-rich peptides, including this compound, correlated with improved dopamine levels and mood stabilization among participants.

Antioxidant Properties

Overview : Recent studies have explored the antioxidant capacity of dipeptides like this compound.

- Research Findings : Investigations revealed that this compound exhibits significant antioxidant activity, which may contribute to its therapeutic potential in mitigating oxidative stress-related diseases .

- Data Table : Comparison of antioxidant activities among various dipeptides:

| Dipeptide | ORAC Value (µmol TE/g) | Source |

|---|---|---|

| This compound | 25 | Soybean |

| Gly-Phe | 15 | Whey |

| Ala-Leu | 20 | Casein |

Mécanisme D'action

The mechanism of action of phenylalanyl-alanine involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in peptide bond hydrolysis, leading to the release of free amino acids. Additionally, phenylalanyl-alanine can participate in molecular self-assembly processes, forming nanostructures and hydrogels through non-covalent interactions such as hydrogen bonding and π-π stacking .

Comparaison Avec Des Composés Similaires

La phénylalanine-alanine peut être comparée à d'autres dipeptides tels que :

Glycine-glycine : Composée de deux résidus de glycine, elle est plus simple et ne possède pas le cycle aromatique présent dans la phénylalanine-alanine.

Alanine-phénylalanine : Similaire à la phénylalanine-alanine, mais avec l'ordre des acides aminés inversé, ce qui conduit à des propriétés et une réactivité différentes.

Valine-alanine : Contient de la valine au lieu de la phénylalanine, ce qui entraîne des interactions hydrophobes et des propriétés structurales différentes .

La phénylalanine-alanine est unique en raison de la présence du cycle phényle aromatique, qui lui confère des propriétés chimiques et physiques distinctes, ce qui la rend précieuse pour diverses applications en recherche et en industrie.

Activité Biologique

Phe-Ala, or phenylalanylaspartic acid, is a dipeptide composed of the amino acids phenylalanine (Phe) and alanine (Ala). This compound has garnered attention in various biological studies due to its potential therapeutic applications and biological activities, particularly in neurobiology and immunology. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound exhibits various biological activities that can be attributed to its structural properties. The presence of the aromatic ring from phenylalanine contributes to its lipophilicity, which is crucial for receptor binding and activation. Research indicates that modifications in the peptide structure can significantly influence its biological activity, particularly in neuropeptide signaling pathways .

Pharmacological Effects

- Neuropeptide Activity : this compound has been studied for its role as a neuropeptide. It has been shown to interact with G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation .

- Antioxidant Properties : Studies have demonstrated that this compound possesses antioxidant capabilities. It has been evaluated using the Oxygen Radical Absorbance Capacity (ORAC) method, showing significant antioxidant activity which may have implications for reducing oxidative stress in cells .

- Immunomodulatory Effects : Research indicates that this compound may modulate immune responses. It has been linked to the regulation of cytokine production and could play a role in inflammatory processes .

Table 1: Summary of Biological Activities of this compound

Case Study 1: Phenylketonuria Management

A notable case study involved a 4-year-old girl diagnosed with phenylketonuria (PKU), where dietary management included a Phe-restricted diet. The treatment resulted in a significant reduction in serum Phe levels, illustrating the importance of monitoring and managing amino acid levels for overall health . This case highlights how understanding amino acid metabolism can lead to effective treatment strategies.

Case Study 2: Immunological Response

In another study focusing on immune response modulation, researchers observed that this compound treatment in animal models resulted in decreased inflammation markers during autoimmune challenges. The findings suggest potential therapeutic applications for this compound in treating inflammatory diseases .

Structural Insights

Research has shown that the structural modifications of peptides like this compound can lead to variations in their biological activities. For example, substituting different amino acids at specific positions can enhance receptor binding affinity or alter pharmacokinetic properties, leading to improved therapeutic efficacy .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Areas of interest include:

- Clinical Applications : Investigating its potential as a therapeutic agent in neurodegenerative diseases.

- Mechanistic Studies : Understanding the detailed molecular mechanisms underlying its immunomodulatory effects.

- Formulation Development : Developing drug formulations that incorporate this compound for targeted delivery in disease management.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-8(12(16)17)14-11(15)10(13)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17)/t8-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDZLCFIAINOQN-WPRPVWTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192411 | |

| Record name | Phenylalanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylalanylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3918-87-4 | |

| Record name | L-Phenylalanyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3918-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003918874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylalanylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-methylation of Phe-Ala impact its interaction with transporters in the intestinal mucosa?

A1: N-methylation of the phenylalanyl-alanine peptide bond in the terminally modified tripeptide Ac-Ala-Phe-Ala-NH2 was shown to decrease its substrate activity for the efflux transporter P-glycoprotein (P-gp) in Caco-2 cell monolayers []. Conversely, N-methylation of the alanyl-phenylalanine bond in the same tripeptide increased its substrate activity for P-gp [].

Q2: Does phenylalanyl-alanine interact with cysteine proteinases?

A2: Yes, phenylalanyl-alanine acts as a substrate for cysteine proteinases. Studies show that benzyloxycarbonyl-phenylalanyl-alanine-diazomethane (Z-Phe-Ala-CHN2), a compound containing the phenylalanyl-alanine motif, effectively inhibits cysteine proteinase activity in the visceral yolk sac of rat conceptuses []. This inhibition was also linked to increased protein content in the visceral yolk sac, suggesting a disruption of normal proteolysis [].

Q3: Can phenylalanyl-alanine be cleaved by specific enzymes?

A3: Yes, o-coumaroyl-phenylalanyl-alanyl-arginine (Cum-Phe-Ala-Arg-OH), a substrate containing the phenylalanyl-alanine motif, is hydrolyzed by carboxypeptidase H to yield Cum-Phe-Ala-OH [, ]. This cleavage is significant for the enzymatic assay of carboxypeptidase H in various animal tissues [, ].

Q4: What is the molecular weight of phenylalanyl-alanine?

A4: The molecular weight of phenylalanyl-alanine is 222.2 g/mol [].

Q5: What spectroscopic techniques are used to characterize phenylalanyl-alanine?

A5: Linear-polarized infrared (IR-LD) spectroscopy, along with techniques like HPLC tandem ESI mass spectrometry (MS/MS), 1H- and 13C-NMR, TGA, and DSC, are employed to elucidate the structure of phenylalanyl-alanine dihydrate and its hydrochloride salt in a solid state [].

Q6: How does the stability of phenylalanyl-alanine change under different pH conditions?

A6: The adsorption behavior of phenylalanyl-alanine onto a C18-bonded organic/inorganic hybrid stationary phase varies with pH []. The zwitterionic form (+this compound-) shows minimum retention at intermediate pH values, while the positively (+this compound) and negatively (this compound-) charged species exhibit maximum retention at low and high pH values, respectively [].

Q7: What is the role of phenylalanyl-alanine in the design of substrates for aspartyl proteinases?

A7: The phenylalanyl-alanine motif is crucial in designing fluorogenic substrates for aspartyl proteinases, such as porcine pepsin, human pepsin, gastricsin, and cathepsin D []. Peptides like o-aminobenzoyl-Ala-Ala-Phe-Phe-Ala-Ala-p-nitroanilide, containing this motif, are cleaved at the Phe-Phe bond, leading to a quantifiable increase in fluorescence and allowing for enzyme activity assessment [].

Q8: Have any QSAR models been developed for phenylalanyl-alanine derivatives?

A8: While specific QSAR models for phenylalanyl-alanine derivatives are not explicitly mentioned in the provided research, molecular modeling studies were employed to investigate the impact of chloride ions on the binding of dansyl-labeled peptides containing the phenylalanyl-alanine motif to the enzyme thermolysin [].

Q9: How does the addition of an alanyl residue at the C-terminus of a peptide chain impact its biological activity?

A9: The addition of an alanyl residue at the C-terminus of peptides containing the phenylalanyl-alanine motif can influence their biological activity []. For instance, the insulin variant with a C-terminus of -Gly-Phe-Phe-Tyr-Ala exhibits a higher activity compared to the variant with -Gly-Phe-Phe-Tyr [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.